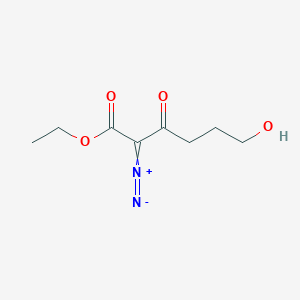
D-Phenylalanyl-D-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Phenylalanyl-D-valine: is a dipeptide composed of two amino acids, D-phenylalanine and D-valine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Phenylalanyl-D-valine can be synthesized through a peptide coupling reaction. This involves the activation of the carboxyl group of D-phenylalanine and subsequent reaction with the amino group of D-valine. Common reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).
Microbial Preparation: Microbial methods involve the use of specific enzymes such as D-aminoacylase and D-hydantoinase to catalyze the formation of this compound from precursor molecules
Industrial Production Methods: Industrial production often employs microbial synthesis due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process. This method can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine, and microbial specific hydrolysis of DL-5-isopropylhydantoin .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: D-Phenylalanyl-D-valine can undergo oxidation reactions, particularly at the phenyl group of D-phenylalanine.
Reduction: Reduction reactions can occur at the carboxyl group, converting it to an alcohol.
Substitution: Substitution reactions can take place at the amino group, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Phenylalanyl-D-valine is used as a chiral building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis .
Biology: This compound is studied for its role in protein-protein interactions and enzyme-substrate specificity. It is also used in the development of peptide-based drugs .
Medicine: It is being explored for its analgesic and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and food additives .
Wirkmechanismus
D-Phenylalanyl-D-valine exerts its effects by interacting with specific molecular targets such as enzymes and receptors. The phenyl group of D-phenylalanine can interact with hydrophobic pockets in proteins, while the valine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
D-Phenylalanine: Shares the phenyl group but lacks the valine moiety.
D-Valine: Contains the valine moiety but lacks the phenyl group.
L-Phenylalanyl-L-valine: The L-isomer of the compound, which has different stereochemistry and potentially different biological activity
Uniqueness: D-Phenylalanyl-D-valine is unique due to its specific stereochemistry, which can result in different biological activities compared to its L-isomers or individual amino acids. Its combination of hydrophobic and hydrogen bonding interactions makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
112674-81-4 |
|---|---|
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)12(14(18)19)16-13(17)11(15)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m1/s1 |
InChI-Schlüssel |
IEHDJWSAXBGJIP-VXGBXAGGSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



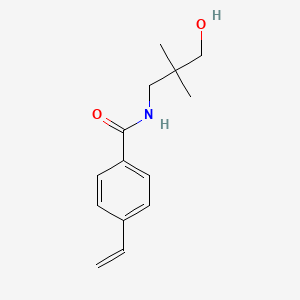
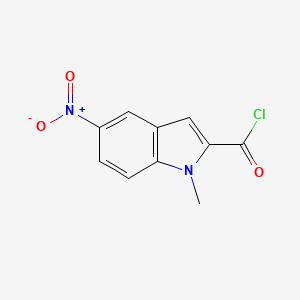
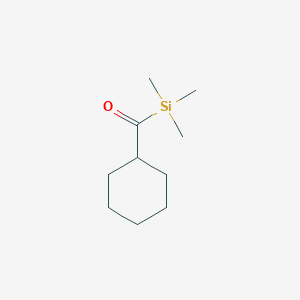
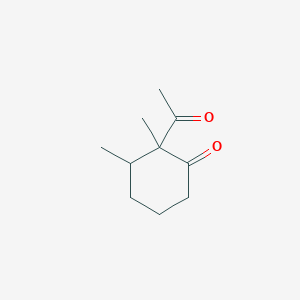
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
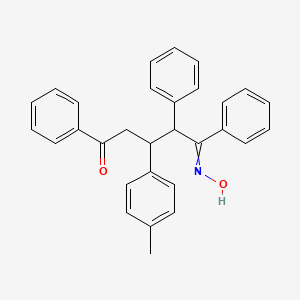
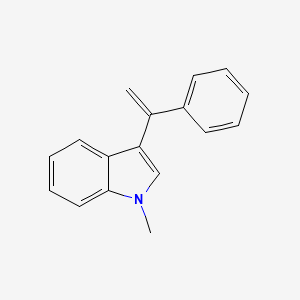
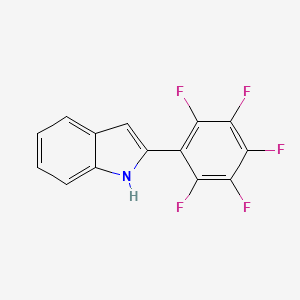
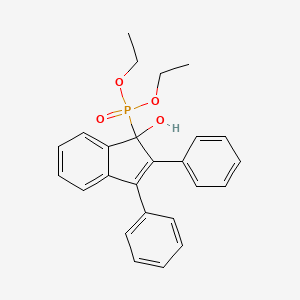
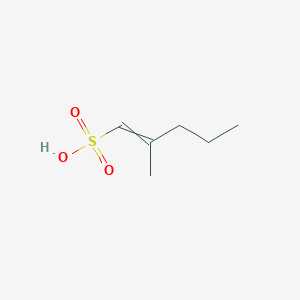
![2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14296896.png)
![Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate](/img/structure/B14296910.png)
